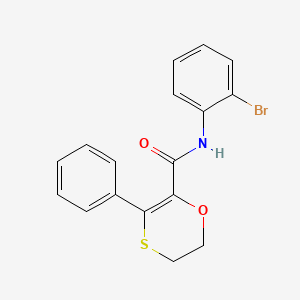![molecular formula C16H12F3N5O2 B12176058 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide](/img/structure/B12176058.png)
3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including pyridine rings, an oxadiazole ring, and a trifluoromethyl group, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide typically involves multi-step organic synthesis. One common approach is as follows:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a nitrile. For example, reacting 4-pyridinecarboxylic acid hydrazide with a nitrile under acidic or basic conditions can yield the desired oxadiazole ring.
Attachment of the Pyridine Rings: The pyridine rings can be introduced through nucleophilic substitution reactions. For instance, the oxadiazole intermediate can be reacted with 3-bromo-6-(trifluoromethyl)pyridine under basic conditions to form the desired product.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group. This can be achieved by reacting the intermediate with a suitable amine, such as 3-aminopropanoic acid, under coupling conditions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like DMF or DMSO, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
- 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)phenyl]propanamide
- 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[6-(methyl)pyridin-3-yl]propanamide
Uniqueness
Compared to similar compounds, 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide stands out due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature may enhance its stability, lipophilicity, and overall efficacy in various applications.
属性
分子式 |
C16H12F3N5O2 |
|---|---|
分子量 |
363.29 g/mol |
IUPAC 名称 |
3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide |
InChI |
InChI=1S/C16H12F3N5O2/c17-16(18,19)12-2-1-11(9-21-12)22-13(25)3-4-14-23-15(24-26-14)10-5-7-20-8-6-10/h1-2,5-9H,3-4H2,(H,22,25) |
InChI 键 |
FZGSUMMRLOXAPT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-benzyl-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12175980.png)
![N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B12175988.png)
![1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12175994.png)
![N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B12176000.png)


![1-(Morpholin-4-yl)-3-{6-[(tetrahydrofuran-2-ylmethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one](/img/structure/B12176012.png)

![N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B12176027.png)



![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B12176050.png)
![2'-butyl-N-cyclopropyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12176061.png)
